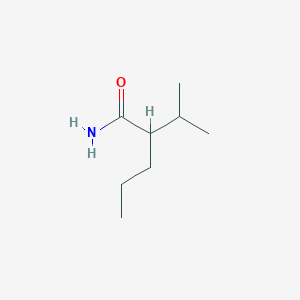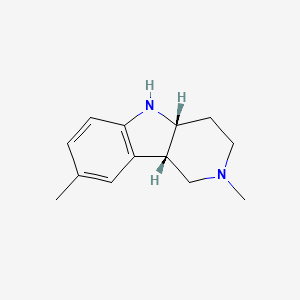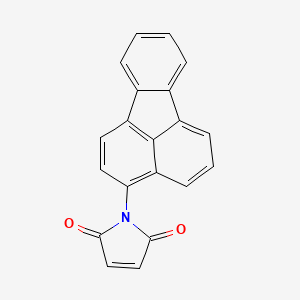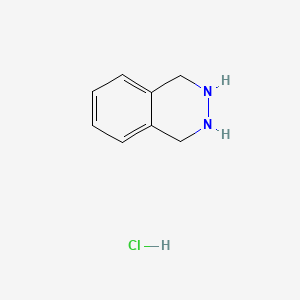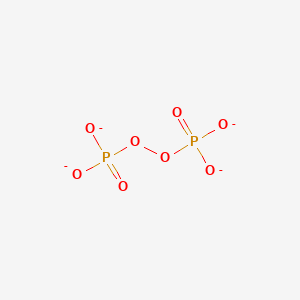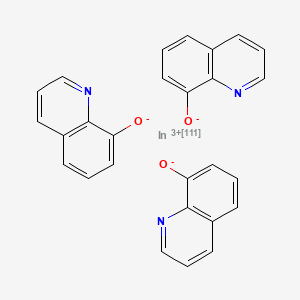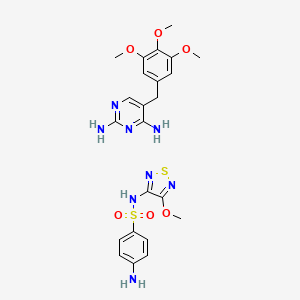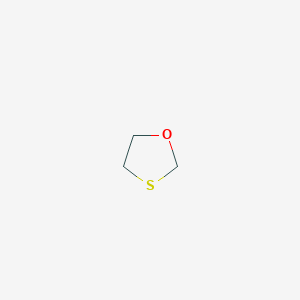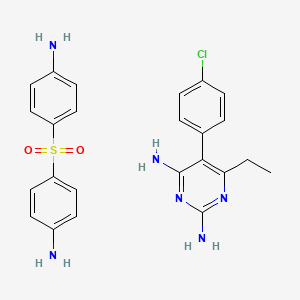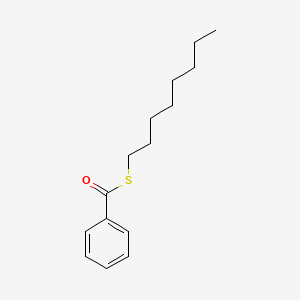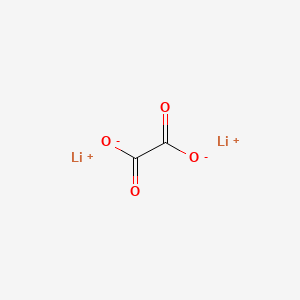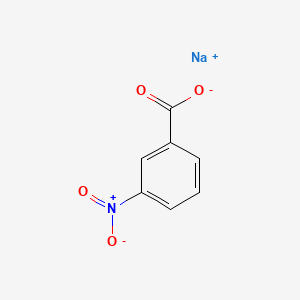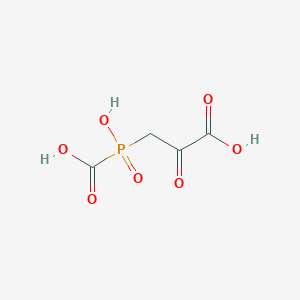
Carboxyphosphonopyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyphosphonopyruvate is a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Pyruvate Carboxylase and Metabolism
Pyruvate carboxylase (PC) is an enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a crucial step in gluconeogenesis and anaplerosis. This reaction is vital for replenishing TCA cycle intermediates and is implicated in various metabolic processes, including lipid synthesis and insulin secretion. Studies on PC offer insights into the role of carboxylation reactions, potentially relevant to compounds like Carboxyphosphonopyruvate, in metabolic regulation and disease states such as diabetes and metabolic syndrome. For example, deregulation of PC expression is associated with type 2 diabetes, and targeted inhibition of PC in mouse models has shown a reduction in adiposity and improved insulin sensitivity (Lao-On, Attwood, & Jitrapakdee, 2018).
Bisphosphonates and Bone Metabolism
Bisphosphonates, compounds that include phosphonate groups, are primarily known for their role in treating bone diseases by inhibiting osteoclast activity. However, they also have implications for osteoblastic activity and bone formation, which could be relevant when considering the applications of phosphonate-containing compounds like Carboxyphosphonopyruvate. Research has shown that bisphosphonates can enhance the proliferation of bone marrow stromal cells (BMSCs) and initiate osteoblastic differentiation, suggesting a potential role in promoting bone health and regeneration (von Knoch et al., 2005).
Anaplerotic Roles in Tissue Metabolism
Anaplerosis, the process of replenishing TCA cycle intermediates, is critical in various tissues for maintaining metabolic homeostasis. The anaplerotic roles of enzymes like PC in the liver, kidney, adipocytes, and astrocytes highlight the importance of carboxylation reactions in metabolic pathways. These insights could be extrapolated to understand the potential applications of Carboxyphosphonopyruvate in metabolic engineering and disease treatment, where modulation of anaplerotic reactions could have therapeutic benefits (Jitrapakdee, Vidal-Puig, & Wallace, 2006).
Propiedades
Nombre del producto |
Carboxyphosphonopyruvate |
|---|---|
Fórmula molecular |
C4H5O7P |
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
3-[carboxy(hydroxy)phosphoryl]-2-oxopropanoic acid |
InChI |
InChI=1S/C4H5O7P/c5-2(3(6)7)1-12(10,11)4(8)9/h1H2,(H,6,7)(H,8,9)(H,10,11) |
Clave InChI |
YTKWPNBYPYOWCP-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




